molecular formula C34H29ClN2O5 B12470003 1-(3-chlorophenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate

1-(3-chlorophenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate

Cat. No.: B12470003
M. Wt: 581.1 g/mol
InChI Key: FQXNNBXBCDYVCZ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate is a complex organic compound with potential applications in various scientific fields

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the 3-chlorophenyl and 1-oxopropan-2-yl groups. The final step involves the attachment of the 1,3-dioxooctahydro-2H-isoindol-2-yl group to the phenyl ring. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-(3-chlorophenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The quinoline core is known for its biological activity, making this compound a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Possible use in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core may interact with enzymes and receptors, modulating their activity. The presence of the 3-chlorophenyl and 1-oxopropan-2-yl groups may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and compounds with 1,3-dioxooctahydro-2H-isoindol-2-yl groups. Compared to these compounds, 1-(3-chlorophenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate is unique due to its specific combination of functional groups and potential applications. Similar compounds include:

Properties

Molecular Formula

C34H29ClN2O5

Molecular Weight

581.1 g/mol

IUPAC Name

[1-(3-chlorophenyl)-1-oxopropan-2-yl] 2-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C34H29ClN2O5/c1-19-10-15-29-27(16-19)28(34(41)42-20(2)31(38)22-6-5-7-23(35)17-22)18-30(36-29)21-11-13-24(14-12-21)37-32(39)25-8-3-4-9-26(25)33(37)40/h5-7,10-18,20,25-26H,3-4,8-9H2,1-2H3

InChI Key

FQXNNBXBCDYVCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC(C)C(=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)N5C(=O)C6CCCCC6C5=O

Origin of Product

United States

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